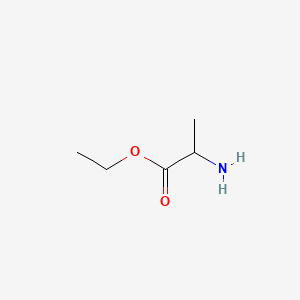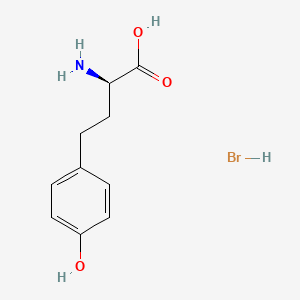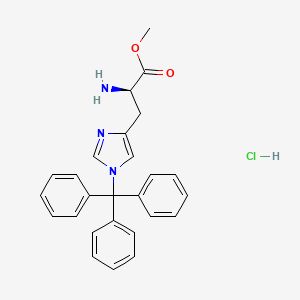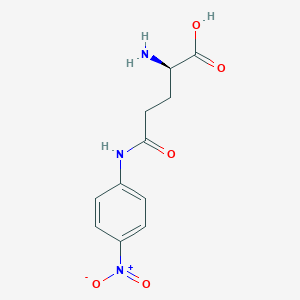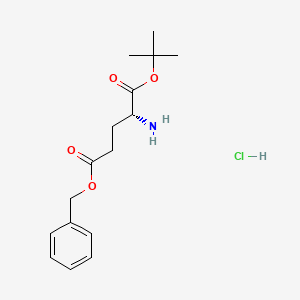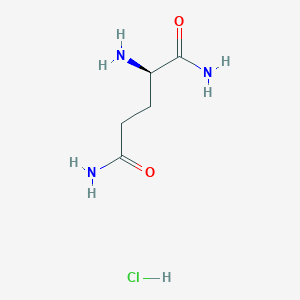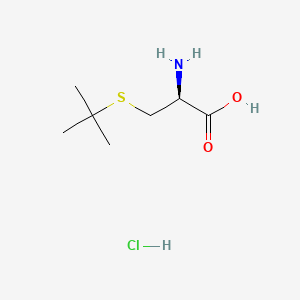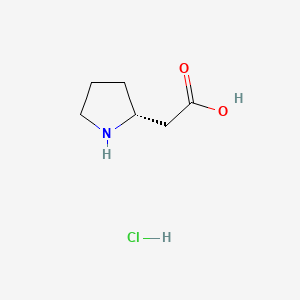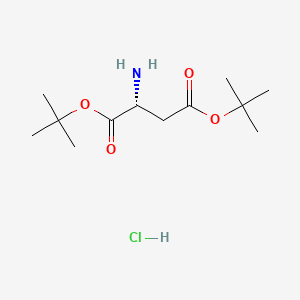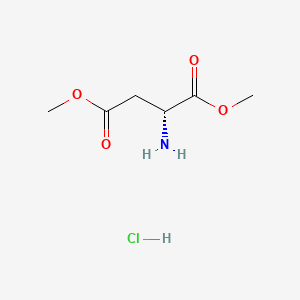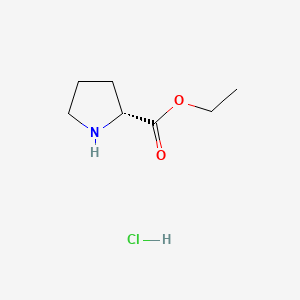
(R)-Ethyl pyrrolidine-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 184719-80-0 . It has a molecular weight of 207.7 . The compound is usually stored at room temperature and is available in the form of a white to red crystal or powder .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl (2R)-2-pyrrolidinecarboxylate hydrochloride . The InChI code is 1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-5-4-6-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m1./s1 .Physical and Chemical Properties Analysis
The compound is a white to red crystal or powder . It has a molecular weight of 207.70 g/mol . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Photopolymerization Applications
(R)-Ethyl pyrrolidine-2-carboxylate hydrochloride shows potential applications in photopolymerization processes. A study by Nie Jun (2008) focused on the photopolymerization kinetics of 2-(acryloyloxy)ethyl pyrrolidine-1-carboxylate, demonstrating that higher light intensity and initiator concentration increased the curing rate, although the final double bond conversion remained consistent at about 100%. This suggests that the compound could be beneficial in improving the efficiency of photopolymerization processes in various industrial applications (Nie, 2008).
Influenza Neuraminidase Inhibition
In the realm of medicinal chemistry, this compound derivatives have been studied for their potential as influenza neuraminidase inhibitors. For example, Wang et al. (2001) discovered a potent inhibitor, illustrating that specific derivatives exhibit strong inhibitory effects against influenza neuraminidase, a crucial enzyme for the flu virus's replication. The study's findings could guide the design of new antiviral drugs targeting neuraminidase (Wang et al., 2001).
Organic Synthesis and Supramolecular Structures
The compound also plays a role in organic synthesis and the formation of supramolecular structures. Yin and Li (2006) explored two pyrrole-2-carboxylates, discovering that they formed hexagonal and grid supramolecular structures upon self-assembly. This indicates the compound's potential in crystal engineering and the development of novel materials (Yin & Li, 2006).
Enantioselective Biotransformations
In the field of biocatalysis, Chen et al. (2012) reported the amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, demonstrating the compound's utility in enantioselective biotransformations. This could be particularly useful in pharmaceutical synthesis, where the production of enantiomerically pure compounds is crucial (Chen et al., 2012).
Mecanismo De Acción
While the specific mechanism of action for “®-Ethyl pyrrolidine-2-carboxylate hydrochloride” is not available, it’s worth noting that Pyrroline-5-carboxylate synthase (P5CS) is a mitochondrial-localized bifunctional enzyme that exhibits glutamate kinase (GK) and γ-glutamyl phosphate reductase (GPR) activities .
Safety and Hazards
Propiedades
IUPAC Name |
ethyl (2R)-pyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-4-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJGQVVONTYHLT-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131477-20-8 |
Source


|
| Record name | H-D-PRO-OET HCL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
